2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid
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Overview
Description
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is a fluorinated organic compound with the molecular formula C6H2F5NO2S. This compound is notable for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a thiazole ring. The presence of these fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method involves the reaction of 2-(trifluoromethyl)-1,3-thiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced fluorination reagents and catalysts can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid: Similar structure but with a phenyl ring instead of a thiazole ring.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a trifluoromethyl group.
Uniqueness
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of its thiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C6H2F5NO2S |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-15-3(12-2)6(9,10)11/h1H,(H,13,14) |
InChI Key |
XMBMONZCXAANKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
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